molecular formula C21H20N2O6S B11684454 Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B11684454
M. Wt: 428.5 g/mol
InChI Key: DWXOLZWKYXWBHZ-UHFFFAOYSA-N
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Description

The compound ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based derivative featuring a substituted thiophene core. Its structure includes:

  • Position 2: A furan-2-amido group (furan ring linked via an amide bond).
  • Position 5: A 4-methoxyphenyl carbamoyl moiety.
  • Position 4: A methyl substituent.
  • Position 3: An ethyl ester group.

Properties

Molecular Formula

C21H20N2O6S

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H20N2O6S/c1-4-28-21(26)16-12(2)17(19(25)22-13-7-9-14(27-3)10-8-13)30-20(16)23-18(24)15-6-5-11-29-15/h5-11H,4H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

DWXOLZWKYXWBHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, methoxyphenyl isocyanate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the furan and thiophene rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural analogs differ primarily in substituents at positions 2 and 3. Key examples include:

Compound Name Substituent (Position 2) Substituent (Position 5) Molecular Formula Molecular Weight Key Properties/Data Source
Target compound Furan-2-amido 4-Methoxyphenyl carbamoyl Not explicitly given ~480–500* logP*: ~3–5 (estimated) Synthesized
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate 4-Methylbenzamido 2-Methoxyphenyl carbamoyl C25 H26 N2 O6 S 482.55 Available: 52 mg (inventory)
Ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate (CAS 5726-48-7) Amino (-NH2) 4-Methoxyphenyl carbamoyl C17 H19 N2 O4 S 347.41 Intermediate for agrochemicals/drugs
Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[2-(4-methoxyphenyl)acetamido]-4-methylthiophene-3-carboxylate 2-(4-Methoxyphenyl)acetamido 3-Chloro-4-methylphenyl carbamoyl C25 H25 Cl N2 O5 S 501.00 logP: 5.48; logSw: -6.25
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate 4-Methylbenzamido 4-(Ethoxycarbonyl)phenyl carbamoyl C25 H25 N2 O7 S 513.54 Higher polarity due to ethoxycarbonyl

*Estimated based on analogs; exact values require experimental validation.

Key Observations:

Position 2 Substituents: The furan-2-amido group in the target compound introduces a heteroaromatic ring, which may enhance π-π interactions in biological systems compared to benzamido (e.g., ) or acetamido (e.g., ) groups. The amino group in CAS 5726-48-7 is a simpler substituent, often serving as a precursor for further functionalization.

Position 5 Substituents: The 4-methoxyphenyl carbamoyl group is conserved in the target compound and CAS 5726-48-7 , suggesting its role in modulating solubility or receptor binding.

Physicochemical Properties

  • logP and Solubility :

    • The target compound’s logP is estimated to be lower than that of chlorinated analogs (e.g., logP = 5.48 in ) due to the less lipophilic furan ring.
    • Ethoxycarbonyl groups (e.g., ) increase polarity, improving aqueous solubility but reducing logP.
  • Hydrogen Bonding: Carbamoyl and amide groups contribute to hydrogen-bond donor/acceptor capacity, critical for target engagement. The target compound has 8 hydrogen bond acceptors and 2 donors, comparable to analogs .

Biological Activity

Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the available data on its biological activity, including relevant case studies, research findings, and a comparative analysis of its effects.

Chemical Structure and Properties

The compound can be described by its systematic name, which indicates the presence of several functional groups, including an amide and a carboxylate. The molecular formula and structure contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.

Anticancer Activity

  • In Vitro Studies : Several studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the micromolar range against leukemia cell lines, indicating their potential as chemotherapeutic agents .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For instance, compounds that share structural similarities with our target compound have been shown to increase the population of cells in the G1 phase while decreasing those in S and G2/M phases, suggesting a mechanism that disrupts normal cell cycle progression .
  • Case Study Example : A specific study evaluated a related compound's effect on K562 leukemia cells, reporting a significant reduction in cell viability and induction of apoptosis at concentrations as low as 7 µM . This suggests that this compound may exhibit similar effects.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. Compounds with similar furan and thiophene moieties have been noted for their ability to inhibit pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against a range of pathogens. The presence of the furan ring is often linked to enhanced bioactivity against bacteria and fungi.

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 (µM)MechanismReference
AnticancerK562 (Leukemia)7Induction of apoptosis
Anti-inflammatoryVarious (in vitro)N/AInhibition of cytokines
AntimicrobialBacterial strainsN/ADisruption of cell wall synthesis

Research Findings

Recent research has focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. The structure-activity relationship (SAR) studies indicate that modifications to the aromatic rings can significantly influence potency and selectivity against various biological targets.

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